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Compound of Interest

Compound Name: 2,4-Diacetoxypentane

Cat. No.: B1295394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for racemic

2,4-diacetoxypentane. Due to the limited availability of experimental nuclear magnetic

resonance (NMR) data in public databases, this document presents a combination of

experimentally available infrared (IR) and mass spectrometry (MS) data, alongside predicted

NMR data to offer a complete spectroscopic profile. The experimental protocols for acquiring

such data are also detailed.

Molecular Structure and Stereochemistry
Racemic 2,4-diacetoxypentane is a diester with the chemical formula C₉H₁₆O₄ and a

molecular weight of 188.22 g/mol . The racemic mixture consists of equal amounts of the (2R,

4R) and (2S, 4S) enantiomers. It is important to distinguish the racemic form from the meso

diastereomer, (2R, 4S)-2,4-diacetoxypentane, as their spectroscopic properties, particularly

NMR spectra, will differ due to their distinct symmetries.

Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for racemic

2,4-diacetoxypentane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Due to the absence of publicly available experimental NMR spectra for racemic 2,4-
diacetoxypentane, the following data is predicted based on established principles of NMR

spectroscopy. These predictions are intended to serve as a guide for researchers in the

analysis of this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.9 - 5.1 Multiplet 2H H-2, H-4

~2.05 Singlet 6H -C(O)CH₃

~1.6 - 1.8 Multiplet 2H H-3

~1.2 Doublet 6H C1-H₃, C5-H₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm) Assignment

~170 C=O

~68 C-2, C-4

~40 C-3

~21 -C(O)CH₃

~20 C-1, C-5

Infrared (IR) Spectroscopy
The following IR absorption data is based on the gas-phase spectrum available in the NIST

WebBook for 2,4-diacetoxypentane.
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Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (alkane)

~1745 Strong C=O stretch (ester)

~1370 Medium C-H bend (alkane)

~1240 Strong C-O stretch (ester)

~1020 Medium C-O stretch (ester)

Mass Spectrometry (MS)
The following mass spectrometry data is based on electron ionization (EI) and is sourced from

the NIST WebBook for 2,4-diacetoxypentane.

m/z Relative Intensity (%) Assignment

43 100 [CH₃CO]⁺ (Base Peak)

87 40 [M - CH₃COO - C₂H₄]⁺

101 30 [M - CH₃COO - H₂]⁺

129 15 [M - CH₃COO]⁺

188 <5 [M]⁺ (Molecular Ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of racemic 2,4-diacetoxypentane in

~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are typically

sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for

each unique carbon.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed

between two salt plates (e.g., NaCl or KBr) to create a thin film. If the sample is a solid, a

small amount can be dissolved in a volatile solvent and deposited on a salt plate, with the

solvent allowed to evaporate.

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

Background Collection: Run a background spectrum of the clean salt plates.

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will

automatically ratio the sample spectrum to the background.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Ionize the sample using a suitable method. Electron ionization (EI) is a common

technique that causes fragmentation, which can be useful for structural elucidation.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the fragmentation pattern, which provides information about the structure of the

molecule.

Visualized Workflows
The following diagrams illustrate the general workflow for the spectroscopic analysis of an

organic compound like racemic 2,4-diacetoxypentane.
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an

organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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